

physicochemical properties of 3-Fluoro-2-hydroxybenzamide

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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxybenzamide

CAS No.: 705949-54-8

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An In-depth Technical Guide to the Physicochemical Characterization of **3-Fluoro-2-hydroxybenzamide**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, influencing its metabolic stability, binding affinity, and overall pharmacokinetic profile.[3] This guide presents a comprehensive framework for the physicochemical characterization of **3-Fluoro-2-hydroxybenzamide**, a compound of interest in drug discovery. While specific experimental data for this exact isomer is not extensively available in public literature, this document, written from the perspective of a Senior Application Scientist, provides a detailed roadmap of the essential experimental protocols and theoretical considerations necessary for its complete evaluation. We will detail the causality behind experimental choices, provide robust, self-validating protocols for determining key drug-like properties, and ground all claims in authoritative references. This guide is designed to

equip researchers with the necessary tools to generate a robust data package for this and other novel benzamide derivatives, thereby facilitating informed decisions in the drug development pipeline.[1]

Introduction: The Strategic Importance of Physicochemical Profiling

In modern drug discovery, the journey from a synthesized molecule to a viable drug candidate is critically dependent on a thorough understanding of its physicochemical properties.[4] These properties govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its therapeutic potential and developability.[1] For benzamide derivatives, a class of compounds with a wide array of pharmacological activities, this characterization is paramount.[2]

3-Fluoro-2-hydroxybenzamide combines the well-established benzamide core with two key functional groups: a phenolic hydroxyl group and a fluorine substituent. The interplay between the intramolecular hydrogen bonding potential of the ortho-hydroxy and amide groups, and the electron-withdrawing nature of the fluorine atom, is expected to produce a unique set of properties. This guide provides the methodologies to precisely quantify these properties.

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} enddot Figure 1: Overall workflow for the physicochemical characterization of **3-Fluoro-2-hydroxybenzamide**.

Molecular and Structural Properties

The foundational step in characterizing any new chemical entity is to confirm its basic molecular properties. These values are fundamental for all subsequent calculations and experimental planning.

Property	Value	Source
Molecular Formula	C ₇ H ₆ FNO ₂	Calculated
Molecular Weight	155.13 g/mol	Calculated[5]
Monoisotopic Mass	155.03826 Da	Calculated[6]
Predicted XlogP	-0.5 - 1.0	Estimated based on isomers[6]

Note: XlogP is a computed measure of lipophilicity. The predicted value suggests moderate lipophilicity, a property that will be experimentally determined.

Thermal Properties: Melting Point and Purity Assessment

The melting point (T_m) is a critical indicator of a compound's purity and the stability of its crystal lattice. Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides a highly accurate melt onset temperature and can simultaneously offer insights into sample purity.[7][8]

Causality: A sharp, well-defined melting peak typically signifies a high-purity compound. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting endotherm, a phenomenon quantifiable by the Van't Hoff equation.[8][9] DSC measures the heat flow difference between the sample and a reference as a function of temperature, allowing for precise detection of the endothermic melting process.[10]

Experimental Protocol: Melting Point Determination by DSC

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} enddot Figure 2: Workflow for Melting Point (Tm) determination using Differential Scanning Calorimetry (DSC).
```

- System Suitability: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard. The melt onset for indium should be 156.6 °C.[11]
- Sample Preparation: Accurately weigh 1-3 mg of the dried **3-Fluoro-2-hydroxybenzamide** sample into a tared aluminum pan. Gentle pulverization of the sample can ensure uniform heat transfer.[7]
- Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation. An empty, sealed pan is used as the reference.
- Thermal Method:
 - Equilibrate the DSC cell at 25 °C.
 - Ramp the temperature at a linear rate of 5 °C/min up to a temperature approximately 30 °C above the expected melting point.
 - Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment to provide an inert atmosphere.[8]
- Data Analysis: The melting point is determined as the extrapolated onset temperature of the endothermic melting peak observed in the thermogram.[7] The enthalpy of fusion (ΔH_{fus}) is calculated by integrating the peak area.

Aqueous Solubility: A Cornerstone of Bioavailability

Aqueous solubility is a master variable in drug development, directly impacting dissolution rate and oral bioavailability. It is crucial to determine the thermodynamic equilibrium solubility, which represents the true saturation point of the compound. The shake-flask method is considered the "gold standard" for this measurement due to its reliability.[12][13]

Causality: A drug must be in solution to be absorbed. Poor aqueous solubility is a major hurdle in formulation development.[14] The shake-flask method ensures that a true equilibrium is reached between the solid state and the solution, providing a definitive solubility value under specific conditions (e.g., pH, temperature), unlike kinetic methods which can overestimate solubility by generating supersaturated solutions.[12][14]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

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dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded, filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
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} enddot Figure 3: Workflow for the Shake-Flask method to determine thermodynamic solubility.

- Media Preparation: Prepare relevant aqueous buffers, at a minimum, physiological phosphate-buffered saline (PBS) at pH 7.4.
- Sample Addition: Add an excess amount of solid **3-Fluoro-2-hydroxybenzamide** to a known volume of the buffer in a sealed vial. The presence of undissolved solid at the end of the experiment is essential to confirm saturation.[12]
- Equilibration: Place the vials in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium, typically 24 to 48 hours.[15]
- Phase Separation: After equilibration, allow the vials to stand to let the solid settle. Separate the saturated solution from the excess solid by centrifugation.
- Sampling and Dilution: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with the mobile phase to a concentration within the calibrated range of the analytical method.
- Quantification: Analyze the concentration of the diluted sample using a validated HPLC-UV method against a standard curve of known concentrations.
- Validation: The final solubility value is reported in µg/mL or µM. The experiment should be run in triplicate to ensure reproducibility.

Acidity and Ionization Constant (pKa)

The pKa is the pH at which a molecule is 50% ionized and 50% unionized.[14] This parameter is critical as it dictates the charge state of the molecule in different physiological environments, which in turn affects its solubility, permeability across biological membranes, and receptor

binding. For **3-Fluoro-2-hydroxybenzamide**, the phenolic hydroxyl group is the primary acidic center. Potentiometric titration is a highly accurate and standard method for pKa determination. [16][17]

Causality: The ionization state of a drug affects its ability to cross lipid membranes (favoring the neutral form) and its solubility (favoring the ionized form). Knowing the pKa allows for the prediction of drug behavior in the varying pH environments of the gastrointestinal tract and bloodstream.[14] Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the inflection point where $\text{pH} = \text{pKa}$ for a monoprotic acid.[18]

Experimental Protocol: pKa Determination by Potentiometric Titration

- System Preparation: Calibrate a pH meter with at least three standard buffers (e.g., pH 4, 7, and 10).[18] Prepare standardized 0.1 M NaOH and 0.1 M HCl solutions.
- Sample Preparation: Dissolve an accurately weighed amount of **3-Fluoro-2-hydroxybenzamide** in a suitable solvent system (e.g., a co-solvent mixture like methanol/water if aqueous solubility is low) to achieve a concentration of approximately 1 mM.[18] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength. [18]
- Titration Environment: Purge the solution with nitrogen before and during the titration to eliminate dissolved CO_2 , which can interfere with the measurement of acidic pKa values.[18]
- Titration Process:
 - Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
 - Immerse the calibrated pH electrode and a magnetic stir bar.
 - If measuring an acidic pKa, titrate the solution by adding small, precise increments of the standardized NaOH solution.
 - Record the pH value after each addition, allowing the reading to stabilize.

- Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region (the flattest part of the curve), which corresponds to the half-equivalence point.^[18] Alternatively, the inflection point of a first-derivative plot ($\Delta\text{pH}/\Delta V$ vs. V) can be used for a more precise determination.

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis provides an unambiguous confirmation of the chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The spectrum is expected to show distinct signals for the three aromatic protons, with coupling patterns dictated by the fluorine and hydroxyl substituents. Exchangeable protons for the amide ($-\text{CONH}_2$) and hydroxyl ($-\text{OH}$) groups will also be present, which can be confirmed by D_2O exchange.
 - ^{13}C NMR: The spectrum should show seven distinct carbon signals. The C-F coupling will be observable, and the chemical shifts will confirm the substitution pattern on the aromatic ring.^[19]
- Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum will provide confirmation of the key functional groups. Expected characteristic absorption bands include:
 - $\sim 3400\text{-}3200\text{ cm}^{-1}$: O-H and N-H stretching (potentially broad due to hydrogen bonding).
 - $\sim 1650\text{ cm}^{-1}$: C=O stretching (Amide I band).
 - $\sim 1600\text{-}1450\text{ cm}^{-1}$: C=C stretching in the aromatic ring.
 - $\sim 1250\text{ cm}^{-1}$: C-F stretching.^[20]
- UV-Visible Spectroscopy: The UV-Vis spectrum, typically run in ethanol or methanol, will show absorption maxima characteristic of the substituted benzamide chromophore. Changes in the absorption spectrum as a function of pH can also be used as an alternative method for pKa determination.^[16]

Conclusion: Building a Foundation for Drug Development

The comprehensive physicochemical characterization of newly synthesized benzamide derivatives is a cornerstone of modern drug discovery and development.[1] By systematically applying the detailed experimental protocols outlined in this guide for thermal analysis, solubility, and pKa determination, researchers can build a robust data package for **3-Fluoro-2-hydroxybenzamide**. This data package not only confirms the successful synthesis and purity of the target molecule but also provides critical insights that guide lead optimization, formulation development, and further preclinical evaluation.[21] A thorough understanding of these foundational properties is indispensable for mitigating late-stage attrition and successfully advancing promising compounds through the development pipeline.[4]

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